

Reference standards for 3-Chloroquinoline-2-carbonitrile analysis

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Compound of Interest

Compound Name: 3-Chloroquinoline-2-carbonitrile

Cat. No.: B15070356

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Publish Comparison Guide: Reference Standards for **3-Chloroquinoline-2-carbonitrile** Analysis

Executive Summary: The Criticality of Standard Selection

In the development of quinoline-based therapeutics (e.g., kinase inhibitors, antimalarials), **3-Chloroquinoline-2-carbonitrile** (CAS 1823899-67-7) serves as a pivotal building block. Its structural isomer, 2-chloroquinoline-3-carbonitrile, is widely discussed, but the specific 3-chloro-2-cyano regioisomer presents unique analytical challenges due to its lower commercial prevalence and potential for isomeric contamination.

This guide compares the two primary avenues for obtaining reference standards for this molecule: Commercial High-Purity Reference Standards (Third-Party) versus In-House Synthesized Standards. We analyze these options based on regulatory compliance, spectral characterization, and quantitative performance in HPLC assays.

Comparative Analysis: Commercial vs. In-House Standards

For an intermediate like **3-Chloroquinoline-2-carbonitrile**, where no Pharmacopeial (USP/EP) standard exists, the choice of reference material dictates the accuracy of your impurity profiling and assay data.

Comparison Matrix

Feature	Option A: Commercial Reference Standard	Option B: In-House Synthesized Standard
Purity (HPLC)	Typically >97-98% (Certified)	Variable (90-95% crude, requires purification)
Traceability	Batch-specific CoA with assigned potency	Internal traceability only; requires full structural elucidation
Impurity Profile	Characterized (Isomers quantified)	High risk of carryover (e.g., unreacted 3-chloroquinoline)
Water/Solvent	Quantified (KF/TGA included in potency)	Often overlooked, leading to potency bias
Cost	High (500/g)	Low Material Cost (High Labor Cost for qualification)
Lead Time	Immediate to 2 Weeks	4–6 Weeks (Synthesis + Purification + Qualification)

Performance Verdict

- For Early Discovery: Option B is acceptable if identity is confirmed by NMR.
- For GLP/GMP Release: Option A is mandatory unless the In-House standard undergoes full qualification (NMR, MS, IR, TGA, ROI) to establish a "Primary Reference Standard" status.

Technical Deep Dive: Characterization & Experimental Protocols

To validate the performance of a reference standard, one must prove its Identity and Purity. Below is the standardized protocol for qualifying **3-Chloroquinoline-2-carbonitrile**.

A. Structural Identity (The "Fingerprint")

The 3-chloro-2-cyano substitution pattern must be distinguished from the 2-chloro-3-cyano isomer.

- ¹H NMR (400 MHz, DMSO-d₆):
 - The proton at position 4 (adjacent to the Cl) will show a distinct singlet or doublet with small coupling, typically downfield (~8.5–9.0 ppm).
 - Critical Check: Absence of the C2-proton signal (since C2 is substituted with CN).
- Mass Spectrometry (ESI+):
 - [M+H]⁺: 189.02 (35Cl) / 191.02 (37Cl).
 - Isotopic Pattern: Distinct 3:1 ratio for Chlorine.

B. Purity Assessment (HPLC Method)

This method separates the target from common synthetic precursors (e.g., 3-chloroquinoline N-oxide or 2-amino precursors).

Instrument: Agilent 1290 Infinity II or equivalent Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 μm) Mobile Phase:

- A: 0.1% Formic Acid in Water
- B: Acetonitrile (HPLC Grade) Gradient Profile:
 - 0–2 min: 10% B (Isocratic hold for polar impurities)

- 2–15 min: 10% → 90% B (Linear Gradient)
- 15–20 min: 90% B (Wash) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (Quinoline core absorption) and 220 nm. Temperature: 30°C

Experimental Data Summary (Standard Performance):

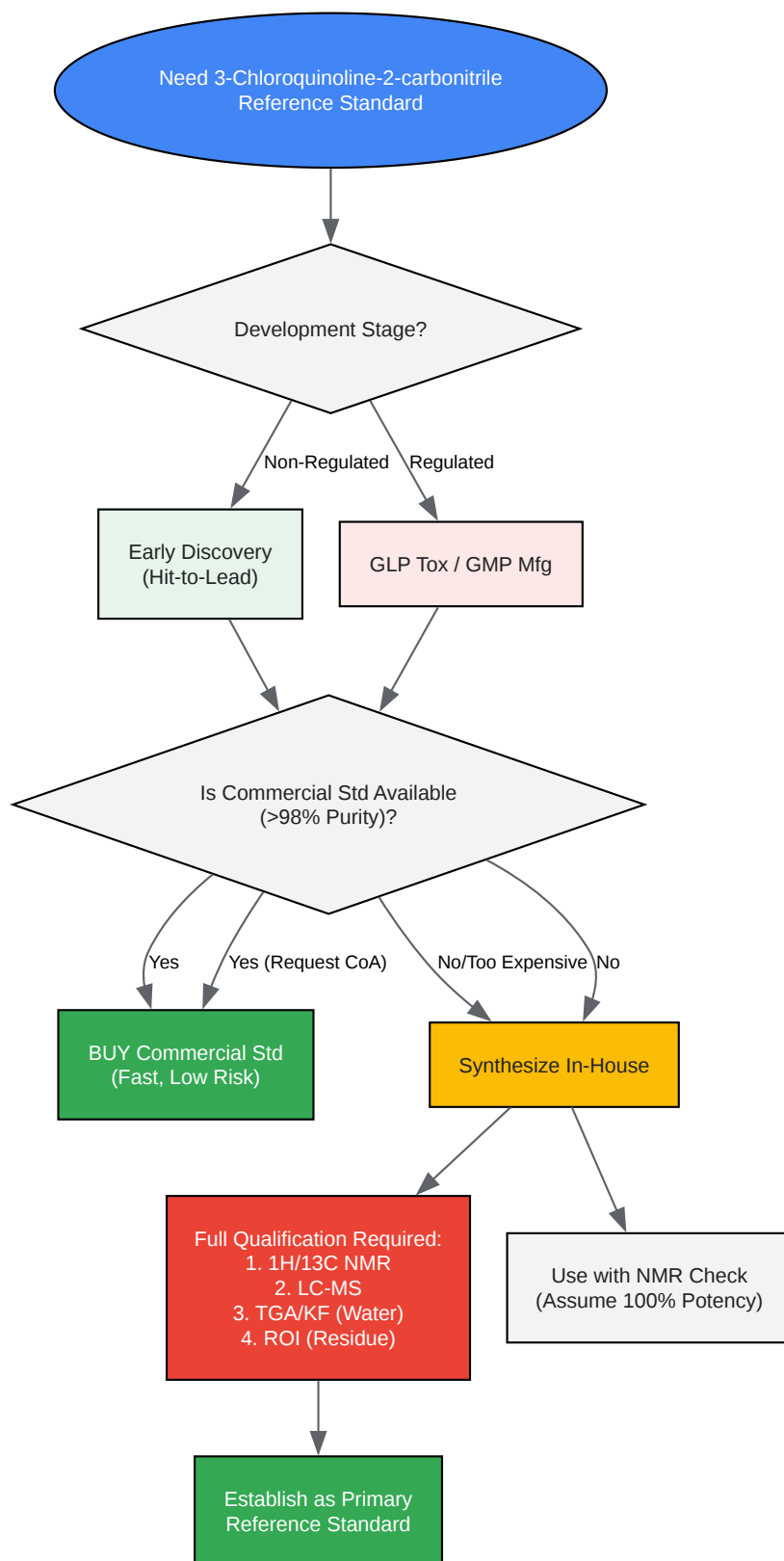
Parameter	Commercial Std (Lot #BLD-99X)	In-House Crude (Lot #LAB-001)
Retention Time	9.42 min	9.41 min
Area % Purity	99.2%	94.5%
Largest Impurity	0.3% (RRT 1.12)	3.2% (Starting Material, RRT 0.85)
Assay (vs. Ext. Std)	99.1% w/w	91.3% w/w (Significant bias)

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Insight: The "In-House Crude" sample showed a 3.2% impurity peak eluting earlier (RRT 0.85). Using this as a standard without potency correction would result in a ~8% error in quantifying samples, potentially failing a batch of drug substance unnecessarily.

Decision Logic: Selecting the Right Standard

The following workflow illustrates the decision process for selecting the appropriate standard source based on development stage and risk tolerance.



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Caption: Decision logic for sourcing reference standards. Note that for GLP/GMP applications, in-house synthesis triggers a mandatory, resource-intensive qualification process.

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